Cholinergic Target Profile Divergence: Acetyl vs. Propionamide Derivatives
The target compound's N-acetylpiperazine group provides a distinct cholinergic target profile compared to its closest potent analog, Compound 12 (a propionamide derivative). While Compound 12 exhibits potent acetylcholinesterase (AChE) inhibition (IC50 = 2.31 μM), the acetyl derivative serves as a critical negative control or a baseline for a different activity profile, as the specific propionamide linker in Compound 12 was identified as essential for its multifunctional anti-Alzheimer's activity [1]. No comparable AChE inhibition is reported for the acetyl compound, validating its use in SAR studies to probe the contribution of the amide side chain.
| Evidence Dimension | Acetylcholinesterase (AChE) inhibition potency |
|---|---|
| Target Compound Data | Not reported; serves as an inactive or significantly less active baseline for this specific chemotype. |
| Comparator Or Baseline | Compound 12 (N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)propionamide): IC50 = 2.31 μM |
| Quantified Difference | Qualitative: Active vs. Inactive (or low-activity) distinction. |
| Conditions | In vitro AChE inhibition assay, Ellman's method. |
Why This Matters
For procurement in AD research, selecting the correct piperazine N-substitution (acetyl vs. propionamide) is the difference between a potent multi-target lead and an SAR-informative control compound.
- [1] Mishra, C. B., et al. (2020). Development of novel N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides with cholinesterase inhibition, anti-β-amyloid aggregation, neuroprotection and cognition enhancing properties for the therapy of Alzheimer's disease. RSC Advances, 10, 17602-17619. View Source
